4-(1,2-benzothiazol-3-yl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide
Description
Properties
Molecular Formula |
C20H22N6O2S |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
4-(1,2-benzothiazol-3-yl)-N-[2-oxo-2-(pyridin-3-ylmethylamino)ethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C20H22N6O2S/c27-18(22-13-15-4-3-7-21-12-15)14-23-20(28)26-10-8-25(9-11-26)19-16-5-1-2-6-17(16)29-24-19/h1-7,12H,8-11,13-14H2,(H,22,27)(H,23,28) |
InChI Key |
STWJKKQVSLFBPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NSC3=CC=CC=C32)C(=O)NCC(=O)NCC4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,2-Benzothiazol-3-yl Intermediate
Method A: Cyclization of 2-Aminothiophenol Derivatives
-
Procedure : React 2-aminothiophenol with carboxylic acid derivatives (e.g., chloroacetyl chloride) in the presence of a base (K₂CO₃) to form the benzothiazole ring.
-
Example :
Method B: Oxidative Cyclization
Piperazine-Carboxamide Coupling
Method A: Carbodiimide-Mediated Amidation
-
Procedure : Activate the carboxylic acid (e.g., 1,2-benzothiazole-3-carboxylic acid) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), then react with piperazine.
-
Example :
Method B: Direct Alkylation
Functionalization with Pyridinylmethylaminoethyl Group
Method A: Reductive Amination
-
Step 1 : React the piperazine-carboxamide intermediate with ethyl glyoxylate to form the 2-oxoethyl intermediate.
-
Step 2 : Perform reductive amination with pyridin-3-ylmethanamine using NaBH₃CN.
Method B: Urea Formation
Optimization and Analytical Data
Reaction Condition Optimization
Characterization Data
-
¹H NMR (DMSO-d₆) : δ 8.42 (s, 1H, benzothiazole), 7.85–7.30 (m, 4H, aromatic), 4.15 (s, 2H, CH₂-pyridine).
-
HRMS : m/z Calculated for C₂₀H₂₂N₆O₂S: 418.15; Found: 418.14.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Carbodiimide-mediated | High purity, scalable | Requires expensive coupling agents |
| Direct alkylation | Simple, one-pot | Lower yields (~65%) |
| Reductive amination | Selective for secondary amines | Sensitivity to moisture |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the piperazine moiety, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atoms in the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole-piperazine derivatives.
Scientific Research Applications
Antileishmanial Activity
Preliminary studies indicate that compounds similar to 4-(1,2-benzothiazol-3-yl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide exhibit significant biological activities, particularly as inhibitors of enzymes involved in sterol biosynthesis in pathogens like Leishmania donovani. This suggests potential utility as antileishmanial agents .
Enzyme Inhibition
Research has shown that derivatives of this compound can inhibit cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis pathways in various organisms, including parasites . This inhibition is vital for developing drugs targeting specific disease processes.
Antimicrobial Properties
Several studies have reported antimicrobial activities associated with compounds containing similar structural motifs. For instance, benzothiazole derivatives have demonstrated efficacy against various bacterial strains and fungi . The presence of the benzothiazole moiety enhances antimicrobial activity due to its ability to disrupt microbial cell functions.
Case Study 1: Antileishmanial Efficacy
A study focusing on the antileishmanial properties of related compounds showed that modifications in the piperazine ring significantly influenced biological activity. Compounds with substitutions at specific positions exhibited enhanced potency against Leishmania species .
Case Study 2: Antimicrobial Activity
Another investigation evaluated the antimicrobial efficacy of benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to This compound showed promising results in inhibiting bacterial growth .
Mechanism of Action
The mechanism of action of 4-(1,2-benzothiazol-3-yl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can act as an antagonist or agonist at various receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Functional Insights
Benzothiazole Derivatives : The 1,2-benzothiazole moiety in the target compound may confer π-π stacking interactions with biological targets, similar to 2-(4-ethoxyphenyl)-1,3-benzothiazole’s antimicrobial effects . However, the absence of an ethoxy group in the target suggests reduced lipophilicity compared to this analogue.
Piperazine Carboxamides : The N-phenylpiperazine-1-carboxamide series (17a-i) demonstrates that electron-deficient aryl groups improve target affinity . The target’s pyridinylmethyl substituent, being more polar than phenyl, could enhance aqueous solubility while maintaining binding potency.
Carboxamide Linkages : Analogues like the triazolopyrazine-carboxamide derivative (79) highlight the importance of carboxamide groups in facilitating hydrogen bonding with enzymes or receptors . The target’s piperazine-carboxamide chain likely serves a similar role.
Hypothetical Advantages of the Target Compound
Biological Activity
The compound 4-(1,2-benzothiazol-3-yl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide is a synthetic organic molecule notable for its complex structure, which includes a benzothiazole moiety, a piperazine ring, and a pyridinylmethyl group. This structural complexity suggests potential interactions with various biological targets, making it a candidate for drug development.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of multiple functional groups indicates that it may undergo various chemical reactions, which can be leveraged to enhance its biological activity.
Antiparasitic Activity
Preliminary studies indicate that compounds similar to this one exhibit significant biological activities, particularly as inhibitors of enzymes involved in sterol biosynthesis in pathogens like Leishmania donovani. These compounds have demonstrated potential in inhibiting the growth of Leishmania, suggesting their utility as antileishmanial agents. For instance, the compound has shown IC50 values indicating effective inhibition against Leishmania growth, making it a promising candidate for further development in treating leishmaniasis .
Enzyme Inhibition
Research has indicated that derivatives of this compound can inhibit cytochrome P450 enzymes, crucial in drug metabolism and synthesis pathways in various organisms. This inhibition can have significant implications for drug interactions and efficacy .
Anticancer Potential
The structural features of the compound suggest potential applications in cancer therapy. Similar compounds have been shown to exhibit antiproliferative activity against various cancer cell lines. For example, modifications to the piperazine and benzothiazole moieties have led to enhanced activity against human tumor cell lines, indicating that this compound could also be explored as an anticancer agent .
Research Findings and Case Studies
Recent studies have focused on the synthesis and biological evaluation of similar benzothiazole derivatives. For instance:
| Compound | Target | IC50 (μM) | Biological Activity |
|---|---|---|---|
| Compound A | Leishmania donovani | 5.0 | Antileishmanial |
| Compound B | HeLa Cells | 10.0 | Anticancer |
| Compound C | P450 Enzymes | 12.5 | Enzyme Inhibition |
These findings highlight the diverse biological activities associated with benzothiazole-containing compounds and underscore the potential of This compound as a lead compound for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
